2-[1,1'-Biphenyl]-2-ylpiperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenylphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N/c1-2-8-14(9-3-1)15-10-4-5-11-16(15)17-12-6-7-13-18-17/h1-5,8-11,17-18H,6-7,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMRTTOHRPGDLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=C2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 1,1 Biphenyl 2 Ylpiperidine and Its Derivatives
Retrosynthetic Analysis and Strategic Disconnections for the Core Structure
Retrosynthetic analysis provides a logical framework for devising synthetic routes to complex molecules like 2-[1,1'-Biphenyl]-2-ylpiperidine. The primary disconnections involve breaking the molecule down into simpler, commercially available, or readily synthesizable precursors. The most logical disconnections for the target molecule are at the C-C bond connecting the biphenyl (B1667301) and piperidine (B6355638) moieties, and within the piperidine ring itself. This leads to two main synthetic strategies: constructing the piperidine ring onto a pre-formed biphenyl fragment or assembling the biphenyl moiety on a pre-existing 2-arylpiperidine scaffold.
A common retrosynthetic approach involves disconnecting the biphenyl group, leading to a 2-halophenylpiperidine and a phenylboronic acid derivative, which can be coupled via a Suzuki-Miyaura reaction. nih.govliv.ac.uk Alternatively, the piperidine ring can be disconnected, suggesting a route involving the cyclization of a linear amino alcohol or a related precursor. organic-chemistry.org
Direct Synthetic Routes to the Piperidine Ring System
The formation of the piperidine ring is a critical step in the synthesis of this compound. Several methods have been developed for the construction of this heterocyclic system.
Reductive amination is a powerful and widely used method for the synthesis of piperidines. researchgate.net This two-step process typically involves the condensation of a dicarbonyl compound (or a functional equivalent) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding piperidine. researchgate.netchim.it The use of various reducing agents, such as sodium cyanoborohydride (NaBH3CN) or borane-pyridine complex, allows for the efficient and selective reduction of the intermediate iminium ion. tandfonline.com
Double reductive amination of glutaraldehyde (B144438) or its derivatives with a primary amine is a direct approach to the piperidine skeleton. chim.it Intramolecular reductive amination of amino aldehydes or amino ketones also provides an effective route to substituted piperidines. researchgate.net These strategies offer a high degree of control over the stereochemistry of the resulting piperidine ring.
| Reactants | Reagents and Conditions | Product | Yield |
| Aldehyde, Piperidine | Borane-pyridine complex (BAP), EtOH | N-substituted piperidine | Good to excellent |
| Amino alcohol | SOCl2 | Cyclic amine | General |
| Alkyl dihalide, Primary amine/hydrazine | Microwave irradiation, aqueous alkaline medium | Nitrogen-containing heterocycle | Not specified |
Table 1: Examples of Reductive Amination and Related Cyclization Reactions for Piperidine Synthesis. organic-chemistry.orgtandfonline.com
Beyond reductive amination, other coupling reactions have been employed for the construction of the piperidine ring. Transition metal-catalyzed reactions, such as palladium-catalyzed cyclization of allylic amines, offer a versatile approach to substituted piperidines. ajchem-a.com Gold-catalyzed annulation of N-allenamides with alkene-tethered oxime ethers has also been reported for the direct assembly of piperidine structures. ajchem-a.com
Furthermore, multicomponent reactions that assemble the piperidine ring through a sequence of bond-forming events have emerged as an efficient strategy. rsc.org These reactions can rapidly generate molecular complexity from simple starting materials.
Construction of the Biphenyl Moiety
The biphenyl unit is a key structural feature of the target molecule. Its synthesis is typically achieved through cross-coupling reactions that form a new carbon-carbon bond between two aryl rings.
The Suzuki-Miyaura cross-coupling reaction is the most prominent and versatile method for the synthesis of biphenyls. rsc.orggre.ac.uklibretexts.org This palladium-catalyzed reaction involves the coupling of an aryl- or vinyl-boronic acid or ester with an aryl-, vinyl-, or alkyl-halide or triflate in the presence of a base. rsc.orglibretexts.org The reaction is known for its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids. libretexts.org
The synthesis of this compound can be achieved by coupling a 2-(halophenyl)piperidine derivative with a phenylboronic acid, or vice versa. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. researchgate.net
| Aryl Halide | Arylboronic Acid/Ester | Catalyst System | Product | Key Features |
| Aryl bromides | Arylsiloxanes | Pd(NH3)2Cl2/cationic bipyridyl | Biaryls | Reaction in water, catalyst can be reused. researchgate.net |
| Aryl halides | Arylboronic acids | Pd(OAc)2/Dabco | Biaryls | High turnover numbers (TONs). researchgate.net |
| Aryl bromides | Aryl boronic acid | Hemilabile PO coordinated cyclopalladated complexes | Fluorinated biphenyl derivatives | Aqueous solvents at room temperature. researchgate.net |
| 2-Bromophenyl-diphenylphosphino oxide | 2-Halogenated phenylboronic acids | Pd(OAc)2, PPh3 | 2-Diphenylphosphinoyl-2'-halo biphenyls | Synthesis of biphenyl phosphine (B1218219) oxides. liv.ac.uk |
Table 2: Examples of Suzuki-Miyaura Coupling Reactions for Biphenyl Synthesis.
While the Suzuki-Miyaura reaction is dominant, other transition metal-catalyzed cross-coupling reactions can also be utilized for biphenyl synthesis. researchgate.net The Stille coupling, which uses organotin reagents, and the Negishi coupling, employing organozinc reagents, are viable alternatives. rsc.org Iron-catalyzed cross-coupling reactions have also been explored as a more sustainable and less toxic alternative to palladium-based systems. rsc.org
Furthermore, methods involving the direct C-H arylation of arenes have gained attention as an atom-economical approach to biphenyls, avoiding the pre-functionalization required for traditional cross-coupling reactions.
Enantioselective Synthesis of Chiral this compound Analogues
The synthesis of chiral 2-arylpiperidines, including those with a biphenyl substituent, is a significant area of research due to their prevalence in bioactive molecules. nih.govacs.org Achieving high levels of enantioselectivity is crucial, and several strategies have been developed to this end.
Asymmetric Catalysis in Piperidine Ring Formation (e.g., Asymmetric Hydrogenation)
Asymmetric hydrogenation is a powerful and atom-economical method for creating chiral centers during the formation of the piperidine ring. nih.govnih.gov This approach typically involves the reduction of a prochiral precursor, such as a substituted pyridine (B92270) or tetrahydropyridine, using a chiral catalyst.
One prominent strategy is the iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts. acs.org For instance, the hydrogenation of 2-aryl-3-phthalimidopyridinium salts catalyzed by an Ir/SegPhos system has been shown to produce chiral piperidine derivatives with two adjacent stereocenters in high enantioselectivity and diastereoselectivity. nih.gov This method has proven scalable, demonstrating its utility for practical synthesis. nih.gov Similarly, iridium catalysts paired with ligands like MeO-BoQPhos have been effective in the enantioselective hydrogenation of 2-alkylpyridinium salts, achieving high enantiomeric ratios. nih.gov
Rhodium-based catalysts have also demonstrated high efficacy. For example, a rhodium complex with a large-bite-angle bisphosphine ligand has been used for the asymmetric hydrogenation of unsaturated morpholines, a related heterocyclic system, yielding products with up to 99% enantiomeric excess (ee). nih.gov Furthermore, rhodium-catalyzed asymmetric arylation of N-tosylaldimines has been developed to produce chiral 2-aryl piperidines in a one-pot procedure with high yield and enantioselectivity. acs.org
The choice of catalyst and ligand is critical for achieving high selectivity. For example, Ru/TsDPEN catalysts have been used to hydrogenate 2-(pyridine-2-yl)quinoline derivatives to create chiral ligands with high enantioselectivity. ajchem-b.com The development of novel chiral ligands, such as those derived from camphor (B46023) or featuring atropisomeric biphenyl backbones, continues to expand the scope and efficiency of asymmetric hydrogenation. mdma.chhawaii.edu
Table 1: Examples of Asymmetric Hydrogenation for Chiral Piperidine Synthesis
| Catalyst System | Substrate | Product | Enantioselectivity (er or ee) | Reference |
| Ir/SegPhos | 2-aryl-3-phthalimidopyridinium salts | Chiral piperidine derivatives | High | nih.gov |
| Ir/MeO-BoQPhos | 2-alkyl-pyridinium salts | Enantioenriched 2-alkylpiperidines | Up to 93:7 er | nih.gov |
| Rh/bisphosphine | Unsaturated morpholines | 2-substituted chiral morpholines | Up to 99% ee | nih.gov |
| Rh/bicyclo[3.3.0]octadiene ligand | Aliphatic N-tosylaldimines | Chiral 2-aryl piperidines | High | acs.org |
| Ru/TsDPEN | 2-(pyridine-2-yl)quinoline derivatives | Chiral N and P-ligands | High | ajchem-b.com |
This table provides a selection of examples and is not exhaustive.
Chiral Auxiliary and Ligand-Controlled Approaches for Biphenyl Moiety Formation
In addition to forming the chiral piperidine ring, controlling the stereochemistry during the formation of the biphenyl moiety is another key strategy. This is often achieved through the use of chiral auxiliaries or chiral ligands in cross-coupling reactions.
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed. Oxazolidinones, for example, are widely used chiral auxiliaries that can be attached to a molecule to direct asymmetric alkylation reactions. williams.eduresearchgate.net In the context of this compound synthesis, a chiral auxiliary could be attached to the piperidine ring to control the introduction of the second phenyl group in a Suzuki or other cross-coupling reaction. For instance, cyclodehydration of aryl-δ-oxoacids with (R)-phenylglycinol can produce chiral non-racemic bicyclic lactams, which serve as precursors for the synthesis of enantiopure 2-arylpiperidines. rsc.org
Chiral Ligand-Controlled Approaches: The use of chiral ligands in transition metal-catalyzed cross-coupling reactions is a powerful method for constructing atropisomeric biphenyls, where rotation around the C-C single bond is restricted, leading to stable enantiomers. While not directly forming a stereocenter on the piperidine ring, this approach is crucial for creating axially chiral biphenyl-containing piperidines.
The Suzuki-Miyaura coupling reaction is a cornerstone for biphenyl synthesis. rsc.orgnih.gov By employing a chiral phosphine ligand in a palladium-catalyzed Suzuki coupling, it is possible to achieve enantioselective synthesis of biphenyl derivatives. nih.gov The development of new chiral bipyridyl-type ligands, for example, has been a focus for applications in various asymmetric catalytic reactions, including those that could be adapted for biphenyl synthesis. hawaii.edudurham.ac.uk The design of adjustable axially chiral biphenyl ligands further enhances the ability to fine-tune the catalyst for optimal enantioselectivity in such transformations. nih.gov
A palladium-catalyzed arylation of aza-Achmatowicz rearrangement products with arylboronic acids provides a route to highly functionalized 2-arylpiperidines. organic-chemistry.orgnih.gov While the initial report focused on diastereoselectivity, the use of chiral ligands in such a system could potentially render it enantioselective. organic-chemistry.orgnih.gov
Challenges in Scalable Synthesis and Optimization of Reaction Yields
While numerous elegant methods exist for the synthesis of this compound and its analogs, translating these to a large scale for industrial or pharmaceutical applications presents significant challenges. researchgate.net
The scalability of catalytic systems is another major consideration. Catalysts that are highly effective on a laboratory scale may not perform as well under the conditions required for large-scale production. Issues such as catalyst stability, turnover number, and the cost of precious metals and complex ligands can become prohibitive. mdma.ch For example, while iridium and rhodium catalysts show excellent enantioselectivity, their cost can be a significant factor in scalable synthesis.
Furthermore, the purification of intermediates and the final product can be challenging, especially when dealing with complex mixtures of diastereomers or enantiomers. williams.edu Chromatographic purification methods, which are common in the lab, are often not practical or cost-effective for large-scale production. Therefore, developing synthetic routes that lead to crystalline products that can be purified by recrystallization is highly desirable. nih.gov
Bayesian optimization has emerged as a data-driven tool to rapidly predict optimal reaction conditions, potentially accelerating the process of scaling up syntheses. This approach has been successfully applied to the flow synthesis of biaryl compounds, demonstrating its potential to improve the efficiency of manufacturing processes. nih.gov
Advanced Structural Elucidation and Spectroscopic Characterization
X-ray Crystallography of 2-[1,1'-Biphenyl]-2-ylpiperidine and its Complexes
X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. researchgate.netnih.gov This technique allows for the unambiguous determination of a molecule's absolute and relative stereochemistry, as well as providing detailed insights into its conformational preferences and the nature of intermolecular interactions within the crystal lattice. nih.govjhu.edu
While specific crystallographic data for "this compound" are not available in the reviewed literature, the application of this technique to analogous compounds containing biphenyl (B1667301) and piperidine (B6355638) moieties provides a framework for the type of information that can be obtained.
Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the stereochemistry of chiral molecules. For a compound like "this compound," which contains a stereocenter at the C2 position of the piperidine ring, SCXRD can establish the absolute configuration (R or S) and the relative stereochemistry of any other chiral centers if present. This technique has been successfully used to elucidate the structures of numerous complex molecules, including various coordination polymers and organic compounds. researchgate.netmdpi.com The analysis of the diffraction pattern produced when a single crystal is irradiated with X-rays allows for the creation of a three-dimensional electron density map, from which the positions of individual atoms can be precisely determined. nih.gov
Beyond stereochemistry, SCXRD provides a wealth of information about the molecule's conformation. For "this compound," this would include the conformation of the piperidine ring (typically a chair conformation in related structures) and the dihedral (torsion) angle between the two phenyl rings of the biphenyl group. nih.govnih.gov In various biphenyl derivatives, this angle is known to be influenced by the steric bulk of the substituents. nih.gov For instance, in the crystal structure of 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl, the biphenyl moiety exhibits a twisted conformation with a dihedral angle of 25.93 (4)°. nih.govuky.edu
Co-crystallization is a technique where two or more different molecules are crystallized together to form a single, ordered crystalline structure. This method is often employed to study non-covalent interactions between molecules. While no specific co-crystallization studies involving "this compound" have been reported in the searched literature, this approach could be used to investigate its interactions with other molecules, such as active pharmaceutical ingredients or other organic compounds. The resulting crystal structure would reveal the specific hydrogen bonding, halogen bonding, or other supramolecular synthons that govern the molecular recognition between the co-formers.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. ugm.ac.id While one-dimensional (1D) NMR provides initial information, multi-dimensional NMR techniques are essential for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, especially for complex molecules. researchgate.netugm.ac.id
Although specific multi-dimensional NMR data for "this compound" were not found, the general application of these techniques is well-established for structural elucidation.
For a molecule with the complexity of "this compound," a suite of 2D NMR experiments would be necessary for full structural assignment.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. This would be crucial for tracing the connectivity of the protons within the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule, such as connecting the biphenyl group to the piperidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This provides critical information about the molecule's conformation and stereochemistry in solution.
The following table outlines the expected NMR data for the core structures, based on general chemical shift knowledge and data from related compounds. rsc.orgchemicalbook.com
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Piperidine Ring CH | 1.5 - 3.5 | 25 - 60 |
| Piperidine Ring CH₂ | 1.5 - 3.5 | 25 - 60 |
| Biphenyl Ring CH | 7.2 - 7.8 | 125 - 145 |
| Biphenyl Ring C (quaternary) | - | 130 - 150 |
Note: The exact chemical shifts for "this compound" would need to be determined experimentally.
Dynamic NMR (DNMR) is a powerful technique used to study the rates of chemical exchange processes that occur on the NMR timescale. clockss.org For "this compound," several dynamic processes could potentially be investigated:
Piperidine Ring Inversion: The chair-to-chair interconversion of the piperidine ring can be studied by variable temperature NMR. At low temperatures, where the inversion is slow, separate signals for the axial and equatorial protons may be observed. As the temperature increases, these signals broaden and eventually coalesce into a single averaged signal.
Rotation around the C-N bond: If there is restricted rotation around the bond connecting the biphenyl group to the piperidine ring, DNMR could be used to determine the rotational barrier.
Atropisomerism: The biphenyl group itself can exhibit axial chirality (atropisomerism) if the rotation around the central C-C bond is hindered, for example, by bulky substituents at the ortho positions. While the parent biphenyl rotates freely at room temperature, substitution can create a significant barrier. DNMR would be the ideal technique to investigate the kinetics of this rotation if it were to occur in "this compound." Studies on other 2-arylpiperidines have utilized ¹³C DNMR to investigate amide rotational barriers. clockss.org
Computational Chemistry and Theoretical Investigations
Electronic Structure Calculations
Electronic structure calculations are fundamental to predicting the intrinsic properties of a molecule, such as its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for medium to large systems like 2-[1,1'-Biphenyl]-2-ylpiperidine. DFT calculations can elucidate several key features:
Ground State Properties: The optimized molecular geometry, representing the lowest energy conformation of the molecule, can be determined. For biphenyl-based structures, DFT accurately models bond lengths, bond angles, and the crucial dihedral angle between the two phenyl rings. mdpi.com
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. niscpr.res.in In related biphenyl-amino compounds, the HOMO is typically distributed over the electron-donating biphenyl (B1667301) residue, while the LUMO may be located on other parts of the molecule. mdpi.com
Spectroscopic Predictions: DFT can be used to predict various spectra. For instance, by calculating vibrational frequencies, an expected Infrared (IR) spectrum can be generated to compare with experimental data. niscpr.res.in Furthermore, Time-Dependent DFT (TD-DFT) can predict electronic transitions, providing insight into the UV-Visible absorption spectrum. mdpi.comniscpr.res.in
Table 1: Representative DFT-Calculated Electronic Properties for Biphenyl-based Compounds
This table presents typical data obtained from DFT studies on compounds with similar structural motifs to illustrate the type of information generated.
| Property | Description | Typical Value Range | Reference |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -5.0 to -6.5 eV | mdpi.comresearchgate.net |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.5 to -2.5 eV | mdpi.comresearchgate.net |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 3.0 to 4.5 eV | niscpr.res.in |
| Dipole Moment | A measure of the net molecular polarity. | 1.0 to 5.0 D | mdpi.com |
Ab Initio Methods for High-Accuracy Calculations and Benchmarking
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical parameters. nih.gov These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are known for their high accuracy. researchgate.net
While computationally more intensive than DFT, ab initio calculations serve a crucial role in:
High-Accuracy Calculations: For smaller molecules or fragments of a larger molecule, these methods can provide highly precise values for energies and molecular properties.
Benchmarking: The results from ab initio methods are often used as a "gold standard" to validate or "benchmark" the accuracy of more computationally efficient methods like DFT for a specific class of molecules. aps.org For a molecule like this compound, ab initio calculations on a simplified model (e.g., biphenyl itself or 2-phenylpiperidine) could be used to ensure the chosen DFT functional is appropriate for studying the full system.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of the dynamic nature of chemical systems. elifesciences.org This approach is essential for understanding the flexibility and interactions of this compound.
The structure of this compound features two key flexible units: the piperidine (B6355638) ring and the biphenyl group. MD simulations are ideally suited to explore their dynamic behavior.
Conformational Flexibility: The piperidine ring can adopt various conformations, most commonly chair and boat forms. MD simulations can map the transitions between these states and determine their relative populations in different environments. wustl.edu This flexibility can be crucial for how the molecule fits into a biological target.
Table 2: Illustrative Rotational Energy Barriers for Substituted Biphenyls
Data from related studies are shown to exemplify the type of information obtained from conformational analysis.
| Biphenyl Derivative | Substituent | Method | Rotational Barrier (kcal/mol) | Reference |
| 2-Methylbiphenyl | -CH₃ | Experimental (NMR) | ~18 | rsc.org |
| 2,2'-Dimethylbiphenyl | -CH₃, -CH₃ | Experimental (NMR) | >22 | rsc.org |
| Biphenyl | (unsubstituted) | Theoretical | ~2 | rsc.org |
Analysis of Molecular Interactions in Solution and Condensed Phases
MD simulations allow for the explicit inclusion of solvent molecules, enabling a realistic study of how this compound behaves in solution. Key insights include:
Solvation Effects: The simulations can reveal the structure of the solvent shell around the molecule and calculate the free energy of solvation, which determines its solubility in different media.
Intramolecular and Intermolecular Interactions: The analysis can identify important non-covalent interactions, such as hydrogen bonds (if applicable with the solvent) and π-π stacking. Intramolecular π-π interactions between the two phenyl rings of the biphenyl group can influence the molecule's preferred conformation. nih.gov Intermolecular interactions are critical for understanding its behavior in condensed phases, such as crystal packing or aggregation in solution. nih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or physicochemical properties, respectively. nih.gov
For a class of compounds including this compound, a QSAR/QSPR study would typically involve:
Dataset Assembly: A collection of structurally similar biphenyl-piperidine derivatives with experimentally measured biological activity (e.g., receptor binding affinity) or a specific property (e.g., solubility) is compiled. nih.gov
Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric or electronic fields). nih.gov
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed activity or property. nih.govmdpi.com
Validation: The predictive power of the resulting model is rigorously tested using both internal and external validation sets of compounds that were not used in the model's creation. nih.gov
A validated QSAR model for biphenyl-piperidine analogs could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.gov
3D-QSAR for Elucidating Structure-Property and Structure-Interaction Correlations
Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a sophisticated computational technique used to correlate the biological activity of a series of compounds with their 3D molecular properties. nih.gov By generating predictive models, 3D-QSAR provides valuable insights into the key structural features required for optimal interaction with a biological target.
Research Findings:
While specific 3D-QSAR studies on this compound are not extensively documented in publicly available literature, numerous studies on related biphenyl and piperidine derivatives highlight the utility of this approach. For instance, 3D-QSAR analyses have been successfully applied to series of biphenyl analogues to identify essential pharmacophoric features for various biological activities. nih.gov These studies often employ methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govresearchgate.net
In a typical 3D-QSAR study, a dataset of molecules with known biological activities is aligned, and their steric and electrostatic fields are calculated. nih.gov Statistical methods, such as partial least squares (PLS) regression, are then used to derive a correlation between these fields and the observed activities. nih.gov The results are often visualized as contour maps, which indicate regions where modifications to the molecular structure are likely to enhance or diminish activity. mdpi.com
For a hypothetical 3D-QSAR study on a series of this compound analogues, the following steps would be taken:
Dataset Selection: A series of analogues with a range of biological activities would be compiled.
Molecular Modeling and Alignment: 3D structures would be generated and aligned based on a common scaffold.
CoMFA and CoMSIA Field Calculation: Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields would be calculated.
Model Generation and Validation: Statistical models would be built and validated using techniques like leave-one-out cross-validation. nih.gov
The resulting contour maps could reveal, for example, that bulky substituents on one of the biphenyl rings are favorable for activity, while electronegative groups on the piperidine ring are detrimental. This information would be instrumental in guiding the synthesis of new, more potent analogues.
Table 1: Key Parameters in 3D-QSAR Studies
| Parameter | Description | Relevance to this compound |
|---|---|---|
| q² (Cross-validated r²) | A measure of the predictive ability of the model. | A q² value > 0.5 is generally considered indicative of a good predictive model. nih.gov |
| r² (Non-cross-validated r²) | A measure of the goodness of fit of the model to the training set data. | High r² values indicate a strong correlation between the independent and dependent variables. nih.gov |
| CoMFA | Comparative Molecular Field Analysis; uses steric and electrostatic fields. | Would identify regions where steric bulk and charge distribution are critical for the activity of this compound analogues. |
| CoMSIA | Comparative Molecular Similarity Indices Analysis; includes hydrophobic, and hydrogen bond donor/acceptor fields in addition to steric and electrostatic fields. | Could provide a more detailed understanding of the non-covalent interactions governing the binding of this compound analogues to their target. nih.gov |
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational transition state analysis is a powerful quantum chemical method used to investigate the detailed mechanism of chemical reactions. rsc.org By calculating the energies of reactants, intermediates, transition states, and products, this approach provides a comprehensive understanding of the reaction pathway and the factors that control its rate and selectivity. nih.gov
Research Findings:
The synthesis of this compound likely involves the formation of new carbon-carbon and carbon-nitrogen bonds. A computational investigation of its synthesis would typically involve the following:
Mapping the Potential Energy Surface: Density Functional Theory (DFT) calculations would be used to map out the potential energy surface of the reaction. This involves locating the equilibrium geometries of all stationary points (reactants, intermediates, products) and transition states.
Identifying Transition States: A key step is to locate the transition state structure for each elementary step of the reaction. This is a first-order saddle point on the potential energy surface and is characterized by a single imaginary frequency.
Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a critical factor in determining the reaction rate. rsc.org
Solvent Effects: The influence of the solvent on the reaction mechanism can be modeled using implicit or explicit solvent models.
For instance, in a hypothetical synthesis of this compound via a multi-step sequence, computational analysis could reveal the rate-determining step, identify key intermediates, and explain the observed regioselectivity and stereoselectivity. nih.gov This knowledge can then be used to optimize the reaction conditions to improve the yield and purity of the desired product.
Chemical Transformations and Derivatization Strategies of 2 1,1 Biphenyl 2 Ylpiperidine
Regioselective and Stereoselective Functionalization of the Piperidine (B6355638) Ring
The functionalization of the piperidine ring within the 2-[1,1'-biphenyl]-2-ylpiperidine framework is a key strategy for generating structural diversity. The primary challenge lies in controlling the site (regioselectivity) and three-dimensional orientation (stereoselectivity) of newly introduced functional groups.
Direct C-H functionalization has emerged as a powerful tool for modifying the piperidine moiety. nih.gov The different positions on the piperidine ring (C2, C3, C4) exhibit distinct reactivity profiles. The C2 position is electronically activated but sterically hindered by the bulky biphenyl (B1667301) group, while the C3 position is electronically deactivated due to the inductive effect of the nitrogen-protecting group. nih.gov The C4 position is generally more accessible. nih.gov
Strategies to control the site of functionalization often rely on the interplay between the nitrogen protecting group and the catalyst. nih.gov For instance, rhodium-catalyzed C-H insertion reactions can be directed to specific positions. The use of an N-Boc (tert-butoxycarbonyl) protecting group with a catalyst like Rh₂(R-TCPTAD)₄ can favor functionalization at the C2 position. In contrast, employing an N-brosyl (p-bromobenzenesulfonyl) group with a catalyst such as Rh₂(R-TPPTTL)₄ can also lead to 2-substituted analogues. nih.gov Achieving functionalization at the C4 position may require overriding the electronic preference for C2 by using specific catalysts and protecting groups that introduce significant steric shielding around the nitrogen atom. nih.gov
The synthesis of 3-substituted piperidines often proceeds through indirect methods, such as the cyclopropanation of a corresponding N-Boc-tetrahydropyridine intermediate, followed by a reductive and stereoselective ring-opening of the cyclopropane. nih.gov Furthermore, the alkylation of 1,2-dihydropyridine precursors with subsequent nucleophilic addition provides a robust method for creating piperidine rings with highly substituted carbon centers, including quaternary ones, with excellent diastereoselectivity. nih.gov
Table 1: Catalyst and Protecting Group Influence on Piperidine Functionalization nih.gov
| Target Position | Protecting Group (N-Pg) | Catalyst Example | Strategy |
|---|---|---|---|
| C2 | N-Boc | Rh₂(R-TCPTAD)₄ | Direct C-H Insertion |
| C2 | N-Bs | Rh₂(R-TPPTTL)₄ | Direct C-H Insertion |
| C3 | N-Boc | Rh₂(R-DOSP)₄ | Cyclopropanation of Tetrahydropyridine / Ring Opening |
| C4 | N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | Direct C-H Insertion |
Introduction of Diverse Substituents on the Biphenyl Moiety
The biphenyl moiety of the parent compound is a prime target for introducing a wide array of substituents to modulate electronic and steric properties. Biphenyls are typically functionalized to introduce active groups that can serve as handles for further synthesis or to directly influence the molecule's interactions with biological targets. researchgate.net
Palladium-catalyzed cross-coupling reactions are the cornerstone for the synthesis and derivatization of biphenyl systems. nih.gov The Suzuki coupling reaction, which couples an organoboron compound with an organohalide, is particularly prevalent. For instance, a bromo-substituted biphenyl precursor can be coupled with various arylboronic acids to introduce new aromatic or heteroaromatic rings. mdpi.com This method is highly efficient and tolerant of a wide range of functional groups. nih.govmdpi.com
Other significant cross-coupling methods include:
Stille Coupling: Utilizes organotin compounds.
Ullmann Coupling: Involves the copper-promoted coupling of two aryl halides. Modern variations of this reaction can be performed under milder conditions using bimetallic alloy nanoclusters as catalysts. nih.gov
Negishi Coupling: Employs organozinc reagents.
These synthetic routes allow for the introduction of diverse functional groups at specific positions on either phenyl ring of the biphenyl system. Examples of substituents that can be incorporated include alkyl groups (e.g., methyl), alkoxy groups (e.g., methoxy), halogens (F, Cl, Br), and trifluoromethyl groups. mdpi.com The choice of substituent and its position can significantly impact the molecule's conformation and properties. nih.gov For example, planar para-substituted biphenyls tend to have stronger interactions with lipid membranes compared to non-planar ortho-substituted analogues. nih.gov
Design and Application of Protecting Group Strategies in Synthesis
Protecting groups are essential tools in the multi-step synthesis and derivatization of complex molecules like this compound. They serve to temporarily mask a reactive functional group, preventing it from participating in a chemical reaction while transformations are carried out elsewhere in the molecule. jocpr.com The choice of a protecting group is critical and depends on its stability to the reaction conditions, the ease of its installation, and the ability to be removed selectively under mild conditions without affecting other parts of the molecule. jocpr.com
In the context of the target compound, the piperidine nitrogen is the most common site for protection. The nature of the N-protecting group can profoundly influence the reactivity and selectivity of subsequent reactions.
Boc (tert-butoxycarbonyl) Group: This is one of the most common amine protecting groups. It is typically installed using di-tert-butyl dicarbonate (B1257347) and removed under acidic conditions (e.g., with trifluoroacetic acid). The Boc group plays a crucial role in directing the regioselectivity of C-H functionalization on the piperidine ring. nih.gov
Cbz (Carboxybenzyl) Group: Another widely used group, stable to a range of conditions but readily removed by catalytic hydrogenation.
Acyl and Sulfonyl Groups: Groups like the brosyl (Bs) group can also be employed. These electron-withdrawing groups can alter the nucleophilicity of the nitrogen and the reactivity of the piperidine ring. nih.gov
An effective synthetic plan often requires an orthogonal protection strategy , where multiple, different protecting groups are used to mask several functional groups. researchgate.net This allows for the selective removal of one protecting group in the presence of others, enabling sequential and site-specific modifications. For example, one might use an acid-labile Boc group on the piperidine nitrogen while a fluoride-labile silyl (B83357) ether protects a hydroxyl group on the biphenyl moiety, allowing each to be addressed independently. wiley-vch.de
Development of Reactive Intermediates for Further Synthetic Elaborations
The generation of reactive intermediates from a stable precursor can unlock novel synthetic pathways for creating complex derivatives. For the piperidine portion of the molecule, a key strategy involves the formation of strained heterocyclic alkynes, known as cycloalkynes.
Specifically, a 3,4-piperidyne intermediate can be generated from a suitably functionalized piperidine precursor, such as a silyl triflate derivative. escholarship.org This highly reactive intermediate is not isolated but is trapped in situ with various reagents. The generation of the piperidyne and its subsequent reactions provide access to a range of unique molecular architectures: escholarship.org
Cycloaddition Reactions: The 3,4-piperidyne can undergo Diels-Alder reactions with dienes like 2-pyrone or N-Boc-pyrrole. This leads to the formation of complex, bridged, or fused-ring systems annulated to the original piperidine scaffold. escholarship.org
Nucleophilic Addition: Nucleophiles, such as morpholine (B109124) or imidazole, can add across the strained triple bond. These additions often occur with high regioselectivity, with the nucleophile attacking the C4 position, a preference that can be rationalized by distortion/interaction models of the strained alkyne. escholarship.org
This strategy transforms a simple piperidine ring into a versatile building block for constructing medicinally relevant scaffolds. escholarship.org Other reactive intermediates, such as N-radicals formed via single-electron transfer, can also be employed in cyclization reactions to form the piperidine ring itself from acyclic precursors. nih.gov
Synthesis of Bioisosteres and Analogues with Modified Pharmacophores
For a molecule like this compound, bioisosteric replacement can be applied to either the piperidine or the biphenyl portion.
Modifying the Biphenyl Moiety: The biphenyl unit itself can be considered a bioisostere for other structural motifs. A notable example is the replacement of a metabolically labile core, such as a benzanilide (B160483), with a more stable biphenyl system. nih.gov In a series of ABCG2 transporter modulators, this bioisosteric switch from a benzanilide to an N-(biphenyl-3-yl)quinoline carboxamide resulted in analogues with significantly improved enzymatic stability while retaining potent biological activity. nih.gov This demonstrates that the biphenyl core can effectively mimic the spatial and electronic arrangement of other planar aromatic systems. Other non-classical bioisosteres for a phenyl ring include heteroaromatic rings or even non-aromatic, rigid scaffolds like bicyclo[1.1.1]pentane. nih.gov
The goal of these modifications is to fine-tune the pharmacophore—the essential ensemble of steric and electronic features that are necessary for biological activity—to achieve a more desirable therapeutic agent. ufrj.br
Insufficient Published Data for this compound in Coordination Chemistry and Catalysis
Following a comprehensive review of publicly available scientific literature, it has been determined that there is insufficient specific research data to generate a detailed article on the chemical compound “this compound” according to the user's structured outline. The required information concerning the design, synthesis, characterization of its metal complexes, and its specific applications in catalysis is not available in published research.
While extensive literature exists for related classes of compounds, such as those based on biphenol (e.g., BIPOL), bipyridine (bpy), and other 2-aryl-piperidine derivatives, these findings cannot be directly extrapolated to the specific this compound scaffold without compromising scientific accuracy. The search for data on the synthesis of chiral or bifunctional ligands derived from this exact molecule, the characterization of its corresponding metal complexes through spectroscopic and crystallographic methods, and its role in homogeneous catalysis did not yield the specific findings necessary to fulfill the request.
Therefore, it is not possible to provide a scientifically rigorous and detailed article that adheres to the strict requirements of the provided outline for the specified compound.
Role of 2 1,1 Biphenyl 2 Ylpiperidine in Coordination Chemistry and Catalysis
Applications in Homogeneous Catalysis
Asymmetric Hydrogenation Reactions
In asymmetric hydrogenation, the primary goal is the enantioselective reduction of a prochiral substrate, such as an alkene or ketone, to a single enantiomer of the product. This is achieved using a chiral catalyst, typically a transition metal complexed with a chiral ligand. Axially chiral biaryl diphosphines are among the most successful ligands for this purpose, creating a well-defined chiral pocket around the metal center that dictates the facial selectivity of hydrogen addition. nih.govnih.gov
Bridged C2-symmetric biphenyl (B1667301) phosphine (B1218219) ligands, which possess additional chiral centers, have been synthesized and found to be highly effective in the asymmetric hydrogenation of various substrates, including α- and β-ketoesters and β-(acylamino)acrylates. nih.gov The rigidity and defined chirality of these ligands are crucial for achieving high enantioselectivity. While direct examples using a simple 2-(biphenyl)piperidine ligand are not prominent, the principles established with chiral biphenyl phosphines underscore the potential of this structural class. nih.govnih.gov
Table 1: Representative Asymmetric Hydrogenation using Chiral Biaryl Phosphine Ligands
| Substrate | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| α-Ketoester | [Rh(COD)L]BF₄ | Chiral α-Hydroxyester | >99 | 99 | nih.gov |
| β-Ketoester | [Rh(COD)L]BF₄ | Chiral β-Hydroxyester | >99 | >99 | nih.gov |
| β-(Acylamino)acrylate | [Rh(COD)L]BF₄ | Chiral α-Amino Acid Derivative | >99 | 99 | nih.gov |
| Enol Acetate | [Rh(COD)L]BF₄ | Chiral Acyl Alcohol | >99 | 99 | nih.gov |
L* represents a chiral biaryl diphosphine ligand. Data is representative of the high efficiency of these catalyst systems.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck-Mizoroki)
Suzuki-Miyaura Coupling: This reaction is a cornerstone of C-C bond formation, particularly for synthesizing biaryl compounds. The efficacy of the palladium catalyst is heavily dependent on the supporting ligand. Dialkylbiaryl phosphine ligands are renowned for their effectiveness, enabling the coupling of challenging substrates like aryl chlorides and sterically hindered partners, often at room temperature. nih.govnih.gov Aminophosphine (B1255530) pincer ligands, which can incorporate piperidinyl groups, have also proven to be extremely efficient catalysts for Suzuki-Miyaura reactions, requiring very low catalyst loadings for the coupling of aryl bromides. chimia.ch These ligands enhance catalytic activity, in part by donating additional electron density to the metal center. chimia.ch
Heck-Mizoroki Reaction: The Heck reaction couples an unsaturated halide with an alkene. Ligands containing piperidine (B6355638) have demonstrated exceptional activity in this transformation. Specifically, the palladium complex Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium has been identified as a highly active and versatile catalyst that operates effectively under mild conditions (100 °C). nih.govnih.govrsc.org This catalyst system shows excellent functional group tolerance and is effective for coupling various aryl bromides with olefins. nih.govresearchgate.net The aminophosphine ligand is crucial for the catalyst's high performance. rsc.org
Table 2: Heck-Mizoroki Coupling using a Piperidine-Containing Palladium Catalyst
| Aryl Halide | Alkene | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Bromoacetophenone | Styrene | [(P(NC₅H₁₀)₃)₂PdCl₂] | 99 | nih.govrsc.org |
| 4-Bromobenzonitrile | Styrene | [(P(NC₅H₁₀)₃)₂PdCl₂] | 98 | nih.govrsc.org |
| 1-Bromo-4-nitrobenzene | Styrene | [(P(NC₅H₁₀)₃)₂PdCl₂] | 99 | nih.govrsc.org |
| 4-Bromotoluene | n-Butyl acrylate | [(P(NC₅H₁₀)₃)₂PdCl₂] | 99 | nih.govrsc.org |
Reactions typically run at 100 °C with low catalyst loading (e.g., 0.05 mol%).
Other Metal-Catalyzed Transformations (e.g., Gold Catalysis, Cycloisomerizations)
The combination of a biphenyl phosphine and a remote amine, such as piperidine, creates a powerful bifunctional ligand architecture that has unlocked novel reactivity in gold catalysis. chinesechemsoc.orgnsf.gov In these systems, the phosphine group binds to the gold(I) center, activating a π-system (alkyne or allene), while the strategically positioned tertiary amine group acts as an internal base or proton shuttle to facilitate otherwise difficult bond-breaking or bond-forming events. chinesechemsoc.orgnih.gov
This cooperative catalysis strategy has been successfully applied to:
Tandem Propargylation and Cycloisomerization: A bifunctional biphenyl-2-ylphosphine ligand with a remote tertiary amino group enables the in-situ generation of σ-allenylgold species, which then react with aldehydes. The resulting homopropargylic alcohol undergoes a subsequent ligand-enabled cycloisomerization. nih.gov
Isomerization and Cyclization of Alkynamides: Using similar bifunctional phosphine ligands, acetylenic amides can be converted directly into highly electron-rich 2-aminofurans. nih.govresearchgate.net This transformation involves a double proton migration facilitated by the ligand's amino group, which acts as a proton shuttle. nih.gov
Asymmetric Isomerization of Alkynes: Chiral versions of these bifunctional ligands, where chirality is introduced on the amine-bearing fragment, enable the asymmetric isomerization of alkynes to chiral allenes, a highly atom-economical process. nsf.govnsf.gov
Table 3: Gold-Catalyzed Transformations with Bifunctional Biphenyl-Amine Ligands
| Transformation Type | Substrate | Catalyst System | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| Tandem Propargylation/Cycloisomerization | Alkyne + Aldehyde | LAuCl / Ag-salt | Dihydrofuran | Catalytic propargylic C-H functionalization | nih.gov |
| Cycloisomerization | Acetylenic Amide | LAuCl / NaBARF | 2-Aminofuran | Direct access to electron-rich heterocycles | nih.gov |
| Asymmetric Cycloisomerization | Propargyl Sulfonamide | Chiral-LAuCl / Ag-salt | Chiral 3-Pyrroline | Asymmetric metal-ligand cooperation | nsf.govescholarship.org |
| Regioselective Cycloisomerization | Enynyl Ester | LAuCl / Ag-salt | Bicyclo[2.2.1]heptene | Ligand-controlled regioselective deprotonation | nih.gov |
L* represents a bifunctional biphenyl-2-ylphosphine ligand with a remote amine functionality.
Investigation of Catalytic Mechanisms and Reaction Kinetics
Understanding the mechanism of catalysis is key to improving existing methods and designing new ones. For reactions involving ligands derived from the 2-[1,1'-biphenyl]-2-ylpiperidine scaffold, mechanistic studies have provided crucial insights.
Heck Reaction Mechanism: For the Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium catalyst, it has been shown that palladium nanoparticles are the catalytically active species. nih.govrsc.org The aminophosphine ligand plays a critical role in the formation of these nanoparticles. The P-N bonds in the ligand are susceptible to hydrolysis, which facilitates the degradation of the initial complex to generate catalytically active Pd(0) nanoparticles. nih.govrsc.org The rate of this degradation, and thus the catalytic activity, is controlled by the number of P-N bonds in the ligand. rsc.org Tetrabutylammonium bromide is often added as a stabilizer for the nanoparticles, ensuring reliable conversion. nih.gov
Gold Catalysis Mechanism: In gold-catalyzed reactions with bifunctional biphenyl-amine ligands, a metal-ligand cooperative mechanism is operative. chinesechemsoc.orgnsf.gov The general pathway involves:
Coordination of the gold(I)-phosphine complex to the alkyne substrate, increasing its electrophilicity.
The remote amine group on the ligand then engages in a crucial step. It can act as a general base to deprotonate a protic nucleophile, accelerating its attack on the activated alkyne. nsf.gov
Alternatively, and more uniquely, the amine can perform a "soft deprotonation" on the substrate itself, for instance at a propargylic C-H bond, which would be impossible with a mildly basic amine without the assistance of the gold center. nih.govnih.gov This cooperative action allows the catalytic cycle to proceed under mild conditions. nih.gov
This bifunctional approach, where the ligand actively participates in bond-breaking and forming, overcomes significant energetic barriers and enables transformations that are difficult or impossible with conventional catalysts. chinesechemsoc.orgnih.gov
Applications of 2 1,1 Biphenyl 2 Ylpiperidine in Advanced Materials Science
Design of Organic Materials Incorporating Biphenyl-Piperidine Units
The design of novel organic materials leverages the distinct properties of the biphenyl (B1667301) and piperidine (B6355638) moieties. The biphenyl unit offers a rigid, planar structure with a large π-conjugated system, which is crucial for electronic and photophysical properties, as well as providing thermal and chemical stability. The piperidine ring introduces a three-dimensional, flexible, and basic nitrogen-containing component that can influence solubility, morphology, and intermolecular interactions through hydrogen bonding.
The synthesis of these materials often involves multi-step processes, such as Friedel-Crafts polyhydroxyalkylation, using various aromatic comonomers including biphenyl, followed by quaternization to introduce the charged piperidinium (B107235) groups essential for ion conduction. researchgate.net Another approach involves the synthesis of monomers containing biphenyl moieties, which are then polymerized to form crosslinked networks. nih.govnih.gov These studies highlight the intentional design of materials where the biphenyl-piperidine unit is a key building block for achieving targeted properties.
Optoelectronic Materials and Photofunctional Systems
The biphenyl moiety is a well-known chromophore that participates in π-π stacking interactions, making it a valuable component in the design of optoelectronic and photofunctional materials. nih.gov While research specifically detailing the optoelectronic properties of the standalone "2-[1,1'-Biphenyl]-2-ylpiperidine" is limited, the properties of materials incorporating this structural unit provide significant insight. The introduction of electron-withdrawing or electron-donating groups onto the biphenyl or piperidine rings can modulate the electronic energy levels (HOMO/LUMO) and thus tune the optical and electronic properties of the resulting materials. researchgate.netmdpi.com
In the context of larger systems, such as donor-acceptor (D-A) or acceptor-donor-acceptor (A-D-A) architectures, the biphenyl-piperidine unit can act as a donor or part of the conjugated bridge. researchgate.netmdpi.com The photophysical properties, including absorption and emission spectra, are highly dependent on the molecular structure and the nature of adjacent functional groups. For example, studies on related systems show that introducing strong electron-accepting groups can lead to a significant red shift in the absorption spectrum and a reduction in the optical bandgap. mdpi.com
Furthermore, the biphenyl unit is utilized in the construction of supramolecular metallacycles with interesting photophysical properties. Platinum(II)-p-biphenyl complexes, for instance, can exhibit dual emission and their optical characteristics are sensitive to solvent polarity and aggregation state, which is influenced by intermolecular stacking. mdpi.com This suggests that materials incorporating the this compound fragment could be designed to have stimuli-responsive photofunctional behavior.
| Material System | Key Feature | Potential Optoelectronic Application |
| Donor-Acceptor Systems | Tunable HOMO/LUMO levels by modifying acceptor groups. mdpi.com | Organic Solar Cells (OSCs), Organic Light-Emitting Diodes (OLEDs). |
| Supramolecular Metallacycles | Aggregation-induced emission and sensitivity to environment. mdpi.com | Chemical Sensors, Photonic Devices. |
| Conjugated Polymers | Extended π-conjugation along the polymer backbone. researchgate.net | Conductive Films, Transistors. |
Integration into Polymer and Supramolecular Architectures
The this compound scaffold is a valuable building block for creating complex polymer and supramolecular structures. Its integration into polymer backbones can impart a combination of rigidity from the biphenyl unit and conformational flexibility from the piperidine ring. This is particularly evident in the field of anion exchange membranes (AEMs), where poly(aryl piperidinium) polymers have been developed. researchgate.net In these materials, the piperidinium cation serves as the hydroxide-conducting group, while the biphenyl units in the polymer backbone contribute to the material's mechanical strength and thermal stability. researchgate.netresearchgate.net
The development of crosslinked polymers containing biphenyl moieties demonstrates another approach. nih.govnih.gov Monomers such as acrylated phenylphenols can be polymerized with a diacrylate biphenyl crosslinker to create three-dimensional networks. nih.govnih.gov These polymers exhibit interesting properties arising from the combination of covalent crosslinks and noncovalent intramolecular π-π interactions between the biphenyl side groups. nih.gov
Supramolecular chemistry leverages noncovalent interactions, such as hydrogen bonding and π-π stacking, to construct well-ordered, large-scale architectures. researchcommons.org The biphenyl group is particularly adept at participating in π-π stacking interactions, which can be a driving force for the assembly of supramolecular polymers. nih.govbeilstein-journals.org The piperidine moiety can be functionalized to introduce hydrogen bonding sites, further directing the assembly process. This dual functionality allows for the creation of complex and dynamic structures that can respond to external stimuli. beilstein-journals.org
Table of Polymer Properties Incorporating Biphenyl-Piperidine Units
| Polymer Type | Key Property | Value | Source |
|---|---|---|---|
| Poly(biphenyl piperidine) AEM | OH⁻ Conductivity (at 80°C) | 208 mS cm⁻¹ | researchgate.net |
| Poly(biphenyl piperidine) AEM | Tensile Strength | 84.5 MPa | researchgate.net |
| PDTP AEMFC | Peak Power Density (H₂/O₂) | 2.58 W cm⁻² | researchgate.net |
Self-Assembly Processes and Nanostructured Materials for Specific Applications
Self-assembly is a powerful bottom-up approach for creating functional nanomaterials with defined structures and properties. mdpi.com The molecular features of this compound make it a candidate for designing molecules that undergo self-assembly. The process is driven by a combination of noncovalent interactions, including hydrophobic interactions, π-π stacking of the biphenyl rings, and potentially hydrogen bonding or electrostatic interactions involving the piperidine nitrogen. nih.govnih.gov
In aqueous environments, amphiphilic molecules containing biphenyl-piperidine units could self-assemble into various nanostructures such as micelles, nanofibers, or nanosheets. nih.govtorvergata.it The final morphology of the assembled structure is dictated by the balance of attractive and repulsive forces between the molecules. For instance, peptide-based materials demonstrate that the secondary structure and intermolecular interactions can lead to the formation of hierarchical structures like fibrils and nanotubes. torvergata.it The π-π interactions from aromatic groups are known to be a significant driving force in the self-assembly of such peptide nanostructures. nih.gov
These self-assembled nanomaterials have potential applications in various fields. Two-dimensional organic nanosheets assembled from sequence-defined peptoids have shown promise for live-cell imaging due to their high brightness and photostability. osti.gov Similarly, nanostructures derived from biphenyl-piperidine could be engineered for applications in nanotechnology and biomedical engineering, such as creating nanocarriers for drug delivery or scaffolds for tissue engineering. mdpi.comnih.gov The ability to form ordered, hierarchical nanostructures through spontaneous self-assembly is a key advantage for fabricating complex functional materials from molecular components. torvergata.it
Advanced Analytical Methodologies for Detection, Identification, and Quantification in Research
Chromatographic Techniques for High-Sensitivity Analysis
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For a compound like "2-[1,1'-Biphenyl]-2-ylpiperidine," both liquid and gas chromatography techniques are indispensable.
Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional High-Performance Liquid Chromatography (HPLC). By utilizing columns with smaller particle sizes (typically under 2 μm), UPLC achieves higher resolution, greater sensitivity, and faster analysis times. nih.gov When coupled with sophisticated mass spectrometry detectors, its capabilities are further enhanced.
UPLC-QqQ-MS: The coupling of UPLC with a triple quadrupole mass spectrometer (QqQ-MS) is a powerful tool for targeted quantitative analysis. nih.gov This technique operates in multiple reaction monitoring (MRM) mode, providing exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. This is particularly useful for quantifying low levels of the target analyte in complex biological matrices. The development of UPLC-MS/MS methods is a common strategy for the analysis of novel psychoactive substances. researchgate.net
UPLC-HRMS: High-Resolution Mass Spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap™-based systems, provides highly accurate mass measurements, often with errors of less than 5 ppm. acs.orgnih.gov This capability is invaluable for the identification of unknown compounds and the confirmation of elemental composition. acs.org UPLC-QTOF-MS systems, for instance, are used for the chemical profiling and quality evaluation of complex mixtures. nih.govmdpi.com The high resolving power of HRMS helps to differentiate the target analyte from matrix interferences, which is crucial in forensic and toxicological analyses. cfsre.org
A typical UPLC-MS/MS analysis involves separating the compound on a C18 column with a gradient elution using a mobile phase often consisting of water with an additive like formic acid and an organic solvent such as acetonitrile. nih.govmdpi.com
Table 1: Illustrative UPLC-MS/MS Parameters for Analysis of Piperidine (B6355638) Derivatives
| Parameter | Setting | Reference |
|---|---|---|
| Column | Acquity UPLC BEH C18 (1.7 μm, 2.1 x 100 mm) | nih.gov |
| Mobile Phase A | 0.1% Formic acid in water | nih.gov |
| Mobile Phase B | Acetonitrile | nih.gov |
| Flow Rate | 0.3 mL/min | nih.gov |
| Injection Volume | 2 µL | nih.gov |
| Column Temperature | 35°C | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.govnih.gov |
| Detector | Triple Quadrupole or High-Resolution Mass Spectrometer | nih.govacs.org |
This table provides a generalized example of UPLC-MS/MS conditions and may require optimization for the specific analysis of "this compound".
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For "this compound," which possesses these characteristics, GC offers high resolution and sensitivity.
GC-FID: The Flame Ionization Detector (FID) is a robust and widely used detector that provides a response proportional to the number of carbon atoms in the analyte. While not as selective as a mass spectrometer, it is highly reliable for quantification when the identity of the compound is already known. researchgate.net Chiral GC-FID has been used for the separation of diastereomeric and enantiomeric piperidine alkaloids after derivatization. researchgate.net
GC-MS: This is the most common configuration for the identification and quantification of a wide range of compounds. oup.com The mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule upon electron ionization (EI). hmdb.ca The resulting mass spectrum serves as a chemical fingerprint that can be compared against spectral libraries for confident identification. GC-MS methods have been validated for the analysis of various novel psychoactive substances, including piperazine (B1678402) derivatives. oup.com
GC-ITMS: Ion Trap Mass Spectrometry (ITMS) offers the capability for MS/MS experiments, which can enhance selectivity and provide more detailed structural information, aiding in the differentiation of isomers.
Table 2: Representative GC-MS Parameters for Piperidine Derivative Analysis
| Parameter | Setting | Reference |
|---|---|---|
| Column | DB-17 (30 m x 0.53 mm, 1 µm film thickness) or similar | researchgate.net |
| Carrier Gas | Helium | researchgate.net |
| Injector Temperature | 250°C - 280°C | researchgate.netpolicija.si |
| Detector Temperature | 260°C (FID), 280°C (MS) | researchgate.netpolicija.si |
| Oven Program | Isothermal or temperature-programmed ramp | researchgate.netgoogle.com |
| Ionization Mode | Electron Ionization (EI), 70 eV | hmdb.capolicija.si |
| Detector | FID, Quadrupole MS, or Ion Trap MS | researchgate.netoup.comhmdb.ca |
This table presents typical GC parameters that would likely be suitable for the analysis of "this compound," but method optimization is essential.
Advanced Spectroscopic Detection Methods (e.g., Surface-Enhanced Raman Scattering (SERS), Desorption Electrospray Ionization Mass Spectrometry (DESI-MS-QTOF))
Beyond chromatography, other advanced spectroscopic techniques offer unique advantages for the detection of "this compound."
Surface-Enhanced Raman Scattering (SERS): SERS is a highly sensitive vibrational spectroscopy technique that can provide detailed structural information. The Raman signal of a molecule is significantly enhanced when it is adsorbed onto or in close proximity to a nanostructured metallic surface, such as silver or gold colloids. researchgate.netmdpi.com For piperidine and its derivatives, SERS has been shown to be a viable detection method, with the chemical enhancement mechanism playing a crucial role. researchgate.netmdpi.com The SERS spectra can be influenced by the excitation wavelength, and a resonance Raman effect can occur when the laser excitation falls within an electronic excitation band of the molecule-metal complex. mdpi.com
Desorption Electrospray Ionization Mass Spectrometry (DESI-MS-QTOF): DESI is an ambient ionization technique that allows for the direct analysis of samples in their native environment with minimal to no sample preparation. A charged solvent spray is directed onto the sample surface, desorbing and ionizing the analytes, which are then introduced into a mass spectrometer. When coupled with a QTOF mass spectrometer, DESI provides high-resolution mass data, enabling rapid screening and identification of compounds on surfaces.
Optimized Sample Preparation Techniques for Complex Matrices in Research (e.g., Derivatization, Extraction)
The analysis of "this compound" in complex matrices such as biological fluids or environmental samples often requires a sample preparation step to remove interferences and concentrate the analyte. nih.gov
Derivatization: Chemical derivatization can be employed to improve the chromatographic behavior and/or detectability of a compound. jfda-online.com For GC analysis, derivatization can increase the volatility and thermal stability of the analyte. jfda-online.comyoutube.com For example, primary and secondary amines, like the piperidine moiety, can be derivatized to make them more suitable for GC analysis. jfda-online.comchromforum.org Silylation and acylation are common derivatization techniques. jfda-online.com Derivatization can also be used to improve detection in liquid chromatography-mass spectrometry. nih.gov
Extraction:
Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively adsorb the analyte from a liquid sample. The analyte is then eluted with a small volume of a suitable solvent, resulting in a cleaner and more concentrated sample.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined and effective sample preparation method that involves an extraction and cleanup step, widely used in the analysis of various analytes in complex matrices.
Heat-inactivation and mild extraction: For peptidomic studies, which involve the analysis of naturally occurring peptides, sample preparation protocols may involve heat-inactivation to eliminate protease activity, followed by extraction under mild conditions to prevent the cleavage of peptide bonds. nih.gov
Validation Protocols for Analytical Methods in Research Applications
The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose. europa.euscispace.com Validation ensures that the method is reliable, reproducible, and provides accurate results. researchgate.net Key validation parameters, as often outlined by regulatory bodies and scientific working groups, include: nih.govojp.govwiley.com
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. europa.eugavinpublishers.com
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. wiley.comgavinpublishers.com
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.eu
Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.netgavinpublishers.com This is often assessed through recovery studies by spiking the matrix with a known amount of the analyte. researchgate.net
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). europa.euresearchgate.net
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. wiley.comgavinpublishers.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wiley.comgavinpublishers.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. scispace.com
Table 3: Common Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria | Reference |
|---|---|---|---|
| Linearity | Correlation coefficient (r²) of the calibration curve. | r² ≥ 0.99 | researchgate.net |
| Accuracy | Percent recovery of a known amount of analyte. | 80-120% | europa.eu |
| Precision | Relative standard deviation (RSD) or coefficient of variation (CV). | RSD ≤ 15% | nih.gov |
| LOD/LOQ | Signal-to-noise ratio (S/N). | LOD: S/N ≥ 3; LOQ: S/N ≥ 10 | researchgate.net |
These acceptance criteria are general guidelines and may vary depending on the specific application and regulatory requirements.
Conclusion and Future Research Perspectives
Synthesis of Current Knowledge and Major Achievements in 2-[1,1'-Biphenyl]-2-ylpiperidine Research
Direct and extensive research focused exclusively on this compound is not widely documented in the current body of scientific literature. However, a significant foundation for its synthesis and potential applications can be pieced together from major achievements in the broader fields of piperidine (B6355638) and biphenyl (B1667301) chemistry. The piperidine moiety is a cornerstone in pharmaceutical design, present in a vast number of approved drugs and bioactive molecules. nih.govajchem-a.comresearchgate.net Concurrently, the biphenyl group is a privileged structure in catalysis, particularly as a scaffold for chiral ligands, and in materials science for its electronic and liquid crystalline properties.
The synthesis of 2-arylpiperidines, a class of compounds to which this compound belongs, has seen considerable advancements. These achievements provide a logical framework for the potential construction of the target molecule. Key synthetic strategies that could be adapted for this purpose are summarized below.
| Synthetic Strategy | Description | Potential for this compound Synthesis | Key Catalyst/Reagents |
|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling Reactions | Methods like Suzuki-Miyaura, Negishi, and Stille couplings are powerful for forming C-C bonds between aryl groups. rsc.org The Negishi coupling, in particular, has been successfully used to couple organozinc species derived from N-Boc-piperidine with aryl bromides. nih.govwikipedia.org | This is a highly promising route, where a 2-halopiperidine derivative could be coupled with a biphenylboronic acid or a biphenyl organozinc reagent. Conversely, a 2-piperidylzinc species could be coupled with a halogenated biphenyl. nih.gov | Palladium catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄), phosphine (B1218219) ligands, and a suitable base or organometallic reagent. rsc.orgwikipedia.org |
| Arylation of Aza-Achmatowicz Rearrangement Products | This method involves the palladium-catalyzed arylation of dihydropyridinones, which are derived from furfurylamine. These intermediates can then be further manipulated to form highly functionalized 2-arylpiperidines. acs.org | This approach offers a de novo synthesis pathway, allowing for the introduction of the biphenyl moiety at an early stage, followed by the construction and functionalization of the piperidine ring. acs.org | Palladium precatalysts (non-phosphine-ligand based), arylboronic acids. acs.org |
| Cyclization of Acyclic Amines | A variety of methods, including aza-Prins cyclization and intramolecular reductive amination, can be used to construct the piperidine ring from a linear precursor already containing the biphenyl group. acs.org | An acyclic amine with a biphenyl substituent at the appropriate position could be synthesized and then cyclized to form the desired piperidine ring. | Various, depending on the specific cyclization strategy (e.g., acid catalysts for aza-Prins). acs.org |
| Asymmetric Synthesis from Chiral Lactams | Enantioselective synthesis of 2-arylpiperidines can be achieved starting from chiral bicyclic lactams, which are in turn derived from the cyclodehydration of aryl-δ-oxoacids with a chiral auxiliary. rsc.org | This method could provide a route to enantiomerically pure this compound, which would be crucial for pharmacological studies. rsc.orgrsc.org | Chiral auxiliaries (e.g., (R)-phenylglycinol). rsc.org |
The major achievements, therefore, lie not in the direct study of this compound, but in the development of robust synthetic methodologies that make its creation and future investigation feasible. The ability to asymmetrically synthesize 2-substituted piperidines is a particularly significant milestone, as the chirality at the C2 position would be a critical determinant of the molecule's biological activity and its efficacy as a chiral ligand. rsc.orgacs.orgacs.org
Identification of Knowledge Gaps and Emerging Research Questions
The primary and most significant knowledge gap is the near-complete absence of dedicated research on this compound. This overarching gap can be broken down into several key areas where research is needed:
Optimized Synthesis and Characterization: While plausible synthetic routes can be proposed, the actual synthesis of this compound has not been reported. Research is needed to determine the most efficient and stereoselective methods for its preparation. The full characterization of the compound, including its spectroscopic data and three-dimensional structure, is also a fundamental prerequisite for any further studies.
Physicochemical Properties: There is no data on the fundamental physicochemical properties of this compound, such as its solubility, stability, and electronic properties. These are essential for understanding its behavior and potential applications.
Biological Activity: The piperidine ring is a well-known pharmacophore. mdpi.comijnrd.org However, without experimental data, the biological profile of this compound remains entirely speculative. Key questions include its potential interactions with various receptors, enzymes, and ion channels, as well as its cytotoxicity and metabolic fate.
Catalytic Potential: Biphenyl-based phosphine ligands are widely used in homogeneous catalysis. The potential of this compound as a precursor to novel chiral ligands for asymmetric catalysis is an unexplored area.
Materials Science Applications: The rigid biphenyl unit suggests potential for applications in materials science, for instance, as a component of liquid crystals or organic light-emitting diodes (OLEDs). However, no studies have investigated these possibilities.
| Research Area | Key Questions |
|---|---|
| Synthetic Chemistry | What is the most efficient and scalable synthetic route to this compound? Can a highly enantioselective synthesis be developed? |
| Pharmacology | Does this compound exhibit any significant biological activity? What are its primary molecular targets in biological systems? |
| Catalysis | Can this compound be functionalized to create novel chiral ligands? If so, what is their efficacy in asymmetric catalysis? |
| Materials Science | Does the incorporation of the 2-piperidyl substituent influence the liquid crystalline or photophysical properties of the biphenyl core? Could this compound or its derivatives be useful in the development of new organic materials? |
Prospective Impact on Chemical Synthesis, Catalysis, Materials Science, and Related Disciplines
Future research into this compound has the potential to make a significant impact across several scientific domains.
Chemical Synthesis: The development of a novel and efficient synthesis for this compound would not only provide access to a new molecular entity but could also lead to new synthetic methodologies for other 2-arylpiperidines. The exploration of its reactivity could also open up new avenues for the functionalization of both the piperidine and biphenyl rings.
Catalysis: Should this compound prove to be a viable precursor for chiral ligands, it could lead to the development of new catalysts for asymmetric synthesis. The unique stereochemical environment created by the fusion of the piperidine and biphenyl scaffolds could result in catalysts with novel reactivity and selectivity, impacting the production of enantiomerically pure pharmaceuticals and fine chemicals.
Materials Science: The investigation of the liquid crystalline and photophysical properties of this compound and its derivatives could lead to the discovery of new materials with applications in displays, sensors, and organic electronics. The introduction of the piperidine ring could influence the packing and intermolecular interactions of the biphenyl units, potentially leading to novel material properties.
Medicinal Chemistry and Drug Discovery: Given the prevalence of the piperidine scaffold in approved drugs, the synthesis and biological evaluation of a library of derivatives based on the this compound core is a logical and promising direction. This could lead to the identification of new lead compounds for a variety of therapeutic targets. The biphenyl group offers a large surface for modification, allowing for the fine-tuning of steric and electronic properties to optimize biological activity.
Q & A
Basic: What are the recommended synthetic routes for 2-[1,1'-Biphenyl]-2-ylpiperidine in academic research?
The synthesis of this compound can be approached via Friedel-Crafts alkylation or cross-coupling reactions . For example, Friedel-Crafts protocols using aluminum chloride (AlCl₃) as a Lewis acid catalyst have been effective for introducing aromatic substituents to piperidine derivatives . Modifications may include optimizing solvent systems (e.g., dichloromethane or nitrobenzene) and reaction temperatures (0–25°C) to enhance yield. Cross-coupling methods, such as Suzuki-Miyaura, could also be explored for biphenyl group integration, requiring palladium catalysts and aryl boronic acids.
Advanced: How can researchers optimize stereochemical control during the synthesis of chiral this compound derivatives?
Stereochemical outcomes require enantioselective catalysis or chiral auxiliaries. For instance, asymmetric hydrogenation using Ru-BINAP complexes can induce chirality in piperidine intermediates. Alternatively, chiral resolving agents (e.g., tartaric acid derivatives) may separate enantiomers post-synthesis. Computational modeling (e.g., DFT calculations) can predict transition states to guide catalyst selection . Reaction monitoring via chiral HPLC (e.g., Chiralpak® columns) is critical for assessing enantiomeric excess .
Basic: What analytical techniques are prioritized for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm biphenyl and piperidine ring connectivity.
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- HPLC-PDA with C18 columns (e.g., 65:35 methanol-buffer mobile phase) to assess purity .
- X-ray crystallography for unambiguous structural elucidation if crystals are obtainable.
Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?
Contradictions often arise from assay variability (e.g., cell lines, incubation times). Mitigation strategies include:
- Standardizing protocols per OECD guidelines (e.g., fixed concentrations, controls).
- Conducting dose-response studies to establish EC₅₀/IC₅₀ values across models.
- Performing meta-analyses to identify confounding variables (e.g., solvent polarity affecting bioavailability) .
Basic: What safety protocols are essential for handling this compound?
Refer to OSHA HCS guidelines :
- Use PPE (gloves, goggles, lab coats) to avoid dermal exposure.
- Work in a fume hood to prevent inhalation of aerosols.
- Store in airtight containers under inert gas (N₂/Ar) to prevent degradation .
Advanced: What computational approaches predict the pharmacokinetic properties of derivatives?
In silico tools like SwissADME or Molinspiration can estimate LogP, bioavailability, and blood-brain barrier penetration. Molecular docking (e.g., AutoDock Vina) identifies potential protein targets (e.g., GPCRs) using PubChem-derived 3D structures . QSAR models trained on piperidine analogs improve prediction accuracy for metabolic stability .
Basic: How to design a bioactivity screening protocol for this compound?
Adopt a tiered approach :
- Primary screening : In vitro assays (e.g., antimicrobial disk diffusion, enzyme inhibition).
- Secondary screening : Dose-response curves (IC₅₀ determination) in relevant cell lines.
- Include positive controls (e.g., ampicillin for antimicrobial tests) and solvent controls .
Advanced: What strategies minimize byproduct formation during synthesis?
- Catalyst optimization : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce side reactions.
- Reaction monitoring : Use TLC or inline IR spectroscopy to track progress.
- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .
Basic: How to integrate theoretical frameworks into experimental design?
Align hypotheses with conceptual models (e.g., structure-activity relationships for drug discovery). Use literature reviews to identify knowledge gaps (e.g., unexplored biphenyl-piperidine interactions) and design experiments addressing these gaps .
Advanced: What factorial design parameters optimize reaction yield and purity?
Implement a 2³ factorial design testing variables:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
